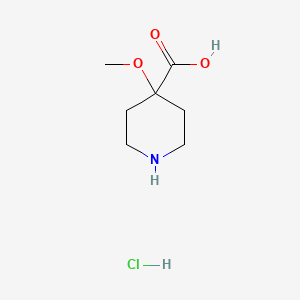

4-Methoxypiperidine-4-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxypiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHYURMFFJYYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260387-16-3 | |

| Record name | 4-methoxypiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methoxypiperidine-4-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be robust and reproducible, with a focus on the underlying scientific principles that govern the experimental choices.

Introduction

This compound is a substituted piperidine derivative with significant potential as a scaffold in medicinal chemistry. The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile framework for introducing diverse pharmacophoric elements. The presence of both a carboxylic acid and a methoxy group at the 4-position offers unique opportunities for structural modifications and interactions with biological targets.

This document details a logical and efficient synthetic pathway to the target molecule, followed by a thorough guide to its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The chosen synthetic strategy prioritizes selectivity, yield, and the use of well-established chemical transformations. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 1-Boc-4-hydroxypiperidine-4-carboxylic acid

The initial phase of the synthesis focuses on the construction of the key intermediate, 1-Boc-4-hydroxypiperidine-4-carboxylic acid. This intermediate incorporates the piperidine ring, the hydroxyl group, and the carboxylic acid, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

Step 1: N-protection of 4-piperidone

The synthesis commences with the protection of the secondary amine of 4-piperidone monohydrate hydrochloride. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Experimental Protocol:

-

To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent such as methanol or dichloromethane, a base (e.g., potassium carbonate or triethylamine) is added to neutralize the hydrochloride salt.

-

The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O) is added slowly.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed, and the crude product is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield N-Boc-4-piperidone.

-

Step 2: Formation of the Cyanohydrin

The ketone functionality of N-Boc-4-piperidone is then converted to a cyanohydrin. This is a crucial step as the nitrile group will be subsequently hydrolyzed to the desired carboxylic acid.

-

Experimental Protocol:

-

N-Boc-4-piperidone is dissolved in a suitable solvent, and a cyanide source, such as potassium cyanide, is added.

-

The reaction is typically carried out in the presence of an acid or a Lewis acid to facilitate the addition of the cyanide ion to the carbonyl carbon.

-

The reaction progress is monitored by TLC. Once complete, the reaction is carefully quenched, and the product, N-Boc-4-hydroxy-4-cyanopiperidine, is extracted and purified.

-

Step 3: Hydrolysis of the Nitrile

The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to minimize potential side reactions.

-

Experimental Protocol:

-

N-Boc-4-hydroxy-4-cyanopiperidine is treated with a strong base, such as potassium hydroxide, in a mixture of water and a co-solvent like tetrahydrofuran (THF).

-

The reaction mixture is heated to reflux to drive the hydrolysis to completion.

-

After cooling, the reaction mixture is acidified to protonate the carboxylate, leading to the precipitation of 1-Boc-4-hydroxypiperidine-4-carboxylic acid. The product is then collected by filtration and dried.[][2]

-

Part 2: O-Methylation and Deprotection

Step 4: O-Methylation of the 4-hydroxyl group

This step involves the selective methylation of the tertiary alcohol. The Williamson ether synthesis is a suitable method for this transformation. Given the presence of the carboxylic acid, it is crucial to choose conditions that favor O-methylation over esterification. One approach is to protect the carboxylic acid as an ester, perform the methylation, and then hydrolyze the ester. However, a more direct approach using a strong base and a methylating agent can be employed, though careful control of reaction conditions is necessary.

-

Experimental Protocol (Proposed):

-

To a solution of 1-Boc-4-hydroxypiperidine-4-carboxylic acid in an aprotic solvent like THF, a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The base will deprotonate both the hydroxyl and carboxylic acid groups.

-

A methylating agent, such as methyl iodide (CH₃I), is then added, and the reaction is allowed to warm to room temperature.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is worked up by extraction. Acidification of the aqueous layer will yield the O-methylated product, 1-Boc-4-methoxypiperidine-4-carboxylic acid.

-

Causality behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures the formation of the alkoxide for the Williamson ether synthesis. Performing the reaction at low temperature initially helps to control the exothermic deprotonation.

Step 5: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the N-Boc protected intermediate with hydrochloric acid.

-

Experimental Protocol:

-

1-Boc-4-methoxypiperidine-4-carboxylic acid is dissolved in a suitable solvent such as dioxane or ethyl acetate.

-

A solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature.

-

The deprotection is usually rapid, and the hydrochloride salt of the product precipitates out of the solution.

-

The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound as a white solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy (Predicted):

-

Piperidine Protons: A series of multiplets in the range of 1.5-3.5 ppm corresponding to the axial and equatorial protons of the piperidine ring.

-

Methoxy Protons: A sharp singlet at approximately 3.2-3.4 ppm, integrating to three protons.

-

NH₂⁺ and COOH Protons: Broad signals that may be exchangeable with D₂O. The acidic proton of the carboxylic acid is expected to appear downfield (>10 ppm).

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the range of 170-180 ppm.

-

Quaternary Carbon (C-4): A signal around 75-85 ppm, attached to the methoxy and carboxyl groups.

-

Piperidine Carbons: Signals in the aliphatic region (20-60 ppm).

-

Methoxy Carbon: A signal around 50-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[3][4]

-

C-H Stretch (Aliphatic): Sharp peaks around 2850-3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[3]

-

N-H Stretch (Ammonium Salt): Broad absorption in the 2400-2800 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1050-1300 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar compound.

-

Expected Mass-to-Charge Ratios (m/z):

-

[M+H]⁺: The protonated molecule of the free base (C₇H₁₃NO₃) would be observed at m/z 160.08.

-

Fragmentation: Common fragmentation pathways for piperidine derivatives include the loss of the substituents at the 4-position and cleavage of the piperidine ring.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. Due to the polar nature of the molecule, a reversed-phase HPLC method with a suitable polar-endcapped column is recommended.

-

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[5][6]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the compound has a poor chromophore.[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this valuable chemical entity for its use in drug discovery and development programs. The combination of a robust synthetic strategy and a comprehensive analytical workflow ensures the production of a high-quality compound, ready for further scientific exploration.

References

-

Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Available at: [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

Journal of Applied Spectroscopy, 81(5), 796-800. (2014). Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]

-

Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4435-4444. Available at: [Link]

-

PubChem. (n.d.). Piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reagent Guides: Acids. Available at: [Link]

-

Rydzik, A. M., et al. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

-

SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Saeed, M., et al. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available at: [Link]

-

Di Mauro, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4933. Available at: [Link]

-

LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

-

SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxypiperidine. National Center for Biotechnology Information. Available at: [Link]

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

-

Klucova, M., et al. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science, 33(3), 338-347. Available at: [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)piperidine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Available at: [Link]

-

Chen, J., et al. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(8), 3785-3791. Available at: [Link]

Sources

- 2. 1-BOC-4-HYDROXY-4-PIPERIDINECARBOXYLIC ACID | 495414-64-7 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxypiperidine-4-Carboxylic Acid Hydrochloride

Introduction

In the landscape of modern drug discovery, piperidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents due to their favorable pharmacological profiles. 4-Methoxypiperidine-4-carboxylic acid hydrochloride is an emerging building block of significant interest, combining the structural rigidity of the piperidine ring with the key functional handles of a carboxylic acid, a tertiary amine, and a methoxy ether group. As a substituted amino acid analogue, its properties are intrinsically pH-dependent, a factor that profoundly influences every stage of drug development, from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. We move beyond a simple recitation of data, offering instead a field-proven perspective on the causality behind these properties and the experimental methodologies required for their robust characterization. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep and practical understanding of this versatile chemical entity.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for interpreting its behavior. The hydrochloride salt form ensures improved stability and handling properties compared to the free base.

| Identifier | Value | Source |

| Compound Name | This compound | [1] |

| CAS Number | 1260387-16-3 | [2] |

| Molecular Formula | C₇H₁₄ClNO₃ | Calculated |

| Molecular Weight | 195.64 g/mol | Calculated |

| IUPAC Name | 4-methoxypiperidine-4-carboxylic acid;hydrochloride | [2] |

| SMILES | COC1(CCNCC1)C(=O)O.Cl | [2] |

| PubChem CID | 74890103 | [2] |

Structural Analysis: The molecule's structure features a quaternary carbon at the 4-position of the piperidine ring, bonded to both a methoxy group (-OCH₃) and a carboxylic acid group (-COOH). The piperidine nitrogen is a tertiary amine. This unique arrangement prevents epimerization at the C4 position, ensuring stereochemical stability. The presence of both a basic nitrogen and an acidic carboxylic acid means the molecule can exist as a zwitterion, a property that dictates its solubility and interaction with biological targets.

Core Physicochemical Properties and Characterization

The utility of a chemical building block in drug development is fundamentally governed by its physicochemical profile. These properties dictate its formulation possibilities, membrane permeability, and overall suitability as a drug candidate scaffold.

3.1 Appearance and Stability

-

Appearance : The compound is described as a white to off-white solid.[1]

-

Storage and Stability : Recommended storage is at room temperature in a dry, cool environment.[1] As a hydrochloride salt of a tertiary amine, it is expected to be more stable towards oxidative degradation than its free base form. However, comprehensive stability should be formally assessed. The purpose of stability testing is to understand how the quality of a substance varies over time under the influence of environmental factors like temperature and humidity.[3] A formal stability study following ICH guidelines is essential to establish a re-test period or shelf life.[4][5]

3.2 Solubility

The aqueous solubility of this compound is predicted to be highly dependent on pH.

-

In acidic pH (pH < pKa₁) : The carboxylic acid will be protonated (-COOH) and the piperidine nitrogen will also be protonated (-NH⁺-), resulting in a net positive charge. This cationic species is expected to be highly water-soluble.

-

In near-neutral pH (pKa₁ < pH < pKa₂) : The molecule will exist predominantly as a zwitterion, with a protonated nitrogen (-NH⁺-) and a deprotonated carboxylate (-COO⁻). While zwitterions can have high lattice energies, leading to lower solubility, the overall polarity should still confer moderate aqueous solubility.

-

In basic pH (pH > pKa₂) : The carboxylic acid will be deprotonated (-COO⁻) and the nitrogen will be in its neutral free base form, resulting in a net negative charge. This anionic species is also expected to be water-soluble.

The point of minimum solubility typically occurs at the isoelectric point (pI), where the net charge is zero. Understanding this pH-solubility profile is paramount for developing parenteral formulations and predicting oral absorption.

3.3 Acid-Base Properties (pKa)

The molecule possesses two ionizable centers: the carboxylic acid and the piperidine nitrogen.

-

pKa₁ (Carboxylic Acid) : The pKa of the carboxylic acid group is expected to be in the range of 2-4, typical for α-alkoxy carboxylic acids.

-

pKa₂ (Piperidine Nitrogen) : The pKa of the tertiary piperidine nitrogen is expected to be in the range of 9-11.

These pKa values are critical as they determine the charge of the molecule at physiological pH (~7.4). Given the expected pKa values, at pH 7.4, the compound will exist almost exclusively in its zwitterionic form. This has profound implications for its interaction with cell membranes and protein binding sites.

Caption: Predicted ionic state of the molecule at different pH ranges.

3.4 Lipophilicity (LogP & LogD)

Lipophilicity is a key determinant of a drug's ADME properties.

-

LogP (Partition Coefficient) : This measures the lipophilicity of the neutral form of the molecule. For 4-methoxypiperidine-4-carboxylic acid, this would be the LogP of the zwitterionic species, which is complex to determine and often less relevant than its LogD.

-

LogD (Distribution Coefficient) : This is the pH-dependent measure of lipophilicity, accounting for all ionic species. The LogD at pH 7.4 (LogD₇.₄) is the most critical parameter for predicting passive diffusion across biological membranes. Given the zwitterionic nature at this pH, the LogD₇.₄ is expected to be low, suggesting that active transport mechanisms may be required for significant cell penetration.

Summary of Physicochemical Properties

| Parameter | Value / Expected Range | Significance in Drug Development |

|---|---|---|

| Appearance | White to off-white solid[1] | Defines the starting physical form for handling and formulation. |

| Aqueous Solubility | Highly pH-dependent | Critical for formulation design, dissolution, and bioavailability. |

| pKa₁ (Acidic) | ~2-4 (Predicted) | Governs charge state in the stomach and influences solubility. |

| pKa₂ (Basic) | ~9-11 (Predicted) | Governs charge state in the intestine and influences absorption. |

| LogD at pH 7.4 | Low (Predicted) | Key indicator of membrane permeability and potential for CNS penetration. |

Plausible Synthetic Strategy

While specific synthesis details for this compound are not widely published, a plausible and efficient route can be designed starting from a protected 4-piperidone derivative. This approach provides robust control over the introduction of the required functional groups.

Caption: A plausible high-level workflow for the synthesis of the target compound.

This proposed pathway leverages well-established chemical transformations to construct the target molecule efficiently. The choice of the Boc protecting group allows for controlled reactions and straightforward deprotection during the hydrolysis step.

Experimental Protocols for Characterization

To ensure scientific integrity, all key physicochemical parameters must be determined using validated, reproducible methods.

5.1 Protocol: Determination of pKa by Potentiometric Titration

This method is a gold standard for pKa determination due to its simplicity and accuracy.[6]

-

Principle: The compound is dissolved in water and titrated with a strong acid and a strong base. The pH is monitored continuously with a calibrated electrode, and the pKa values are determined from the inflection points of the resulting titration curve.[7][8]

-

Methodology:

-

System Calibration: Calibrate a high-precision pH meter at 25°C using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water with a constant ionic strength maintained by 0.15 M KCl.[9]

-

Titration - Acidic pKa: Titrate the sample solution with a standardized 0.1 M HCl solution. Record the pH after each incremental addition of titrant.

-

Titration - Basic pKa: In a separate experiment, titrate the sample solution with a standardized 0.1 M NaOH solution, recording the pH after each increment.[9]

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence points.

-

-

Self-Validation: The protocol is self-validating by ensuring the initial and final pH values are stable and that the calculated concentration of the analyte from the titration data matches the weighed-out concentration within an acceptable error margin (e.g., ±5%).

Caption: Workflow for the potentiometric determination of pKa values.

5.2 Protocol: Determination of LogD by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for determining lipophilicity, requiring only small amounts of sample.[10][11]

-

Principle: A correlation exists between a compound's retention time on a nonpolar stationary phase (like C18) and its octanol-water distribution coefficient. By calibrating the system with compounds of known LogD values, the LogD of the analyte can be determined.[12]

-

Methodology:

-

System Setup: Use a C18 column with a UV detector. The mobile phase should be a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of 5-7 calibration standards with known LogD₇.₄ values that span a range bracketing the expected LogD of the analyte.

-

Isocratic Elution: Inject each standard and the analyte onto the column using a range of isocratic mobile phase compositions (e.g., 20%, 30%, 40% organic).

-

Data Acquisition: Record the retention time (t_R) for each compound at each mobile phase composition. Calculate the retention factor, k = (t_R - t₀)/t₀, where t₀ is the column dead time.

-

Data Analysis: For each compound, plot log(k) against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic) to find the intercept, log(k_w).[12]

-

Final Calculation: Create a calibration curve by plotting the known LogD₇.₄ values of the standards against their calculated log(k_w) values. Determine the LogD₇.₄ of the analyte by interpolating its log(k_w) value onto this calibration curve.

-

-

Trustworthiness: The strength of the linear correlation (R² > 0.98) for both the log(k) vs. % organic plot and the final LogD vs. log(k_w) calibration curve validates the experimental results.

5.3 Protocol: Stability Assessment (ICH Guideline Overview)

This protocol outlines a foundational stability study based on the ICH Q1A(R2) guideline.[4]

-

Principle: The drug substance is stored under defined temperature and humidity conditions, and its quality is monitored at specific time points.[3][13]

-

Methodology:

-

Sample Packaging: Store the substance in containers that simulate the proposed commercial packaging.

-

Storage Conditions:

-

Testing Schedule:

-

Analytical Tests: At each time point, test the sample for:

-

Appearance: Visual inspection.

-

Assay: A stability-indicating HPLC method to quantify the parent compound.

-

Degradation Products: Quantification of any impurities that form over time.

-

-

-

Validation: The use of a validated, stability-indicating analytical method is the cornerstone of this protocol's trustworthiness. This method must be able to resolve the active compound from its degradation products.

Expected Analytical & Spectral Profile

Spectroscopic analysis provides an unequivocal fingerprint for chemical structure confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a singlet around 3.3-3.5 ppm for the methoxy (-OCH₃) protons. The piperidine ring protons would appear as complex multiplets in the 2.5-3.5 ppm region. A broad, exchangeable signal for the carboxylic acid proton and the ammonium proton would also be present.

-

-

Infrared (IR) Spectroscopy : The FTIR spectrum of the hydrochloride salt is expected to show a very broad absorption band from ~2400-3300 cm⁻¹, characteristic of the ammonium (-NH⁺-) and carboxylic acid O-H stretches. A sharp carbonyl (C=O) stretch should appear around 1700-1730 cm⁻¹. A prominent C-O ether stretch is expected around 1080-1150 cm⁻¹.[15]

-

Mass Spectrometry (MS) : Using electrospray ionization in positive mode (ESI+), the expected base peak would correspond to the molecular ion of the free base [M+H]⁺, with a calculated m/z of 160.09.

Conclusion

This compound is a molecule with a nuanced and highly pH-dependent physicochemical profile. Its zwitterionic character at physiological pH, coupled with its potential for high aqueous solubility at acidic and basic extremes, makes it an intriguing scaffold for drug design. A thorough experimental characterization of its pKa, pH-solubility profile, and LogD is not merely an academic exercise but a critical prerequisite for its successful application in research and development. The protocols and insights provided in this guide serve as a robust framework for scientists to unlock the full potential of this promising chemical entity.

References

-

Chem-Impex. 4-Methoxy-piperidine hydrochloride.

-

PubChem. 4-Aminopiperidine-4-carboxylic acid.

-

PubChem. 4-Methoxypiperidine.

-

BLD Pharm. 4-Hydroxypiperidine-4-carboxylic acid hydrochloride.

-

ChemWhat. 4-HYDROXYPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE.

-

ECETOC. Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients.

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

PubMed. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

-

ICH. ICH Q1 guideline on stability testing of drug substances and drug products.

-

DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile.

-

ResearchGate. Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

-

Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

ChemicalBook. 4-Methoxy-piperidine-4-carboxylic acid hydrochloride.

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

-

ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

-

Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

-

YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point.

-

FDA. Q1 Stability Testing of Drug Substances and Drug Products.

-

J&K Scientific LLC. This compound.

-

DTIC. Piperidine Synthesis.

-

PMC - NIH. Development of Methods for the Determination of pKa Values.

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.

-

Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

-

The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves.

-

SpectraBase. 3-Hydroxypyridine-4-carboxylic acid - Optional[ATR-IR] - Spectrum.

-

BLDpharm. 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid.

-

PubChemLite. (2s,4r)-4-hydroxypiperidine-2-carboxylic acid hydrochloride (C6H11NO3).

-

Carl ROTH. 4-Hydroxypiperidine-4-carboxylic acid hydrochloride, 250 mg.

-

ChemicalBook. 1-BOC-4-HYDROXY-4-PIPERIDINECARBOXYLIC ACID.

-

Wikipedia. Isonipecotic acid.

Sources

- 1. 4-Methoxy-piperidine-4-carboxylic acid hydrochloride CAS#: 1260387-16-3 [amp.chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. researchgate.net [researchgate.net]

The Elusive Spectra: A Technical Guide on 4-Methoxypiperidine-4-carboxylic acid hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Characterization

This reality shifts the focus of this guide from a direct interpretation of existing data to a discussion of the anticipated spectral features of 4-Methoxypiperidine-4-carboxylic acid hydrochloride, based on its molecular structure. We will explore the theoretical underpinnings of what researchers should expect to observe when analyzing this compound with standard spectroscopic techniques. This document will serve as a predictive guide for scientists who may synthesize or acquire this compound and wish to characterize it.

Molecular Structure and Its Spectroscopic Implications

To logically deduce the expected spectral data, we must first dissect the molecule itself. This compound is a salt, with the protonated piperidine ring forming an ionic bond with a chloride ion. The core structure is a piperidine ring substituted at the 4-position with both a methoxy group (-OCH₃) and a carboxylic acid group (-COOH).

Figure 1. Chemical structure of this compound.

This structure presents several key features that will manifest in its spectra:

-

A saturated heterocyclic amine ring.

-

A quaternary carbon at the 4-position.

-

A methoxy group, providing both a methyl and an ether-like C-O bond.

-

A carboxylic acid group, with its characteristic hydroxyl and carbonyl functionalities.

-

A hydrochloride salt, which will influence the protonation state of the piperidine nitrogen.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we can predict the key resonances in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the different hydrogen environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10 - 13 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal. Its chemical shift can be highly dependent on the solvent and concentration. |

| Piperidine N-H₂⁺ | 8 - 10 | Broad Singlet | 2H | The protons on the positively charged nitrogen are deshielded and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen. |

| Piperidine Ring Protons | 2.5 - 3.5 | Multiplets | 8H | The eight protons on the piperidine ring (at C2, C3, C5, and C6) will be in a complex spin system. Protons adjacent to the electron-withdrawing N⁺H₂ group will be further downfield. |

| Methoxy (-OCH₃) | 3.0 - 3.5 | Singlet | 3H | The three equivalent protons of the methoxy group will appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (e.g., -COOH and -N⁺H₂).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative number of protons.

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (-COOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Quaternary Carbon (C4) | 70 - 80 | This carbon is bonded to two electronegative oxygen atoms, shifting it downfield. |

| Methoxy Carbon (-OCH₃) | 50 - 60 | A typical chemical shift for a methoxy carbon. |

| Piperidine Ring Carbons | 40 - 55 | The carbons of the piperidine ring will appear in this region. Carbons adjacent to the nitrogen (C2 and C6) will likely be at the lower end of this range compared to C3 and C5. |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | The O-H bond of the carboxylic acid gives a very broad absorption band. |

| N-H Stretch (Ammonium Salt) | 2200 - 2800 (broad) | The N-H stretch of the protonated amine will also be a broad band in this region. |

| C=O Stretch (Carbonyl) | 1700 - 1730 | The carbonyl group of the carboxylic acid will show a strong, sharp absorption band. |

| C-O Stretch (Ether & Carboxylic Acid) | 1050 - 1300 | C-O stretching vibrations from both the methoxy and carboxylic acid groups will appear in this region. |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which can help determine the molecular weight and aspects of the structure.

For this compound, the molecular formula of the free base is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol . In a typical electrospray ionization (ESI) mass spectrum in positive ion mode, the most prominent peak would be the molecular ion peak [M+H]⁺ at an m/z of approximately 160.19.

Predicted Fragmentation Pattern:

The molecular ion is expected to undergo fragmentation, leading to characteristic daughter ions.

Figure 3. A plausible fragmentation pathway for this compound in ESI-MS.

Conclusion and a Call for Data

While this guide provides a theoretically grounded prediction of the spectral data for this compound, it underscores a critical need for experimental data to be made publicly available. The scientific community thrives on the open exchange of information, and the characterization of novel compounds is a cornerstone of this principle.

Researchers who synthesize or work with this compound are strongly encouraged to publish their findings, including detailed experimental procedures and spectral data. This will not only validate their own work but also contribute to the collective knowledge base, enabling further research and development in the field. Until such data becomes accessible, this guide will serve as a valuable predictive resource for those venturing into the study of this intriguing molecule.

References

As this guide is based on theoretical predictions and general spectroscopic principles, direct citations to experimental data for the topic compound are not possible. The information presented is derived from foundational knowledge in organic spectroscopy, for which numerous excellent textbooks and resources are available. For further reading on the principles discussed, the following are recommended:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

The Spectral Database for Organic Compounds (SDBS): [Link]

An In-depth Technical Guide to the Solubility of 4-methoxypiperidine-4-carboxylic acid hydrochloride in Different Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of the compound's solubility, offering predictive insights and detailed experimental protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent and form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2][3] For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), with over 40% of NCEs being practically insoluble in water.[1][2] This can lead to low and variable bioavailability, hindering the therapeutic potential of promising drug candidates.[1][4] Therefore, a thorough understanding and characterization of a compound's solubility profile across a range of solvents and pH conditions is a critical early-stage activity in the drug development pipeline.[4] This guide focuses on this compound, a substituted piperidine derivative of interest in medicinal chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its solubility behavior. The structure of this compound is presented below:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to Exploring the Chemical Space of Piperidine-4-Carboxylic Acid Derivatives

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, frequently appearing in the structures of numerous FDA-approved drugs.[1] This guide provides a comprehensive exploration of the chemical space surrounding piperidine-4-carboxylic acid, a versatile scaffold for drug discovery.[2] We will delve into the strategic considerations for its utilization, from fundamental physicochemical properties to advanced synthetic methodologies and its application in generating diverse compound libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic discovery programs.

Introduction: The Significance of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine motif is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals.[3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement. Among the various functionalized piperidines, piperidine-4-carboxylic acid and its derivatives have garnered significant attention as versatile building blocks in drug discovery.[2][4]

The strategic importance of this scaffold lies in its dual functionality: the secondary amine and the carboxylic acid. These two handles allow for orthogonal chemical modifications, enabling the systematic exploration of the surrounding chemical space. The nitrogen atom can be readily functionalized to introduce a wide range of substituents, influencing the compound's basicity, lipophilicity, and potential for hydrogen bonding.[4] Simultaneously, the carboxylic acid provides a reactive site for amide bond formation, esterification, or reduction to an alcohol, further expanding the diversity of accessible derivatives. This inherent modularity makes piperidine-4-carboxylic acid an ideal starting point for the construction of compound libraries aimed at a multitude of biological targets.

Furthermore, the piperidine ring's conformational flexibility, primarily adopting a chair conformation, allows for the presentation of substituents in distinct axial and equatorial orientations. This stereochemical richness is crucial for optimizing interactions with biological targets and achieving high target affinity and selectivity.

This guide will provide a detailed examination of the key aspects of working with piperidine-4-carboxylic acid, from its fundamental properties to practical synthetic strategies and their application in modern drug discovery.

Physicochemical and Stereochemical Landscape

A thorough understanding of the physicochemical and stereochemical properties of the piperidine-4-carboxylic acid core is fundamental to its effective application in medicinal chemistry.

Physicochemical Properties

The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), possesses a unique combination of properties that make it an attractive starting point for drug design.[5]

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | [6][7] |

| Molecular Weight | 129.16 g/mol | [6] |

| Melting Point | >300°C (decomposes) | [7] |

| pKa (Carboxylic Acid) | ~3.89 | [8] |

| Solubility | Soluble in water | [7][8] |

The presence of both a basic nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH. This contributes to its high water solubility.[7][8] However, for many drug discovery applications, particularly those targeting the central nervous system, this high polarity can be a limitation, as it hinders blood-brain barrier penetration.[5] Consequently, medicinal chemists often modify the core to modulate these properties.

The most common strategy to temper the polarity and introduce drug-like characteristics is the use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. N-Boc-piperidine-4-carboxylic acid is a widely used intermediate that masks the basicity of the amine, allowing for selective reactions at the carboxylic acid.[2][9] This protection also significantly increases the lipophilicity of the molecule. The Boc group can be easily removed under mild acidic conditions, revealing the free amine for subsequent functionalization.[9]

Stereochemistry and Conformational Control

The stereoselective synthesis of substituted piperidines is a critical aspect of modern drug discovery.[10] The chair conformation of the piperidine ring positions substituents in either axial or equatorial orientations, which can have a profound impact on biological activity.

The ability to control the diastereoselectivity of reactions involving the piperidine ring is paramount. For instance, in the synthesis of 2,4-disubstituted piperidines, the order of synthetic operations can dictate the final stereochemical outcome, providing access to different diastereomers from a common intermediate.[11] This control allows for a systematic exploration of the three-dimensional space around the scaffold.

Furthermore, the choice of the N-substituent can influence the conformational equilibrium of the ring. Bulky N-substituents can favor a specific chair conformation, thereby locking the other ring substituents into well-defined spatial arrangements. This conformational control is a powerful tool for optimizing ligand-receptor interactions.

Navigating the Synthetic Landscape: Key Methodologies

The synthesis of functionalized piperidines is a well-established field, with a plethora of methods available to the medicinal chemist.[12][13] The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Core Synthesis and Functionalization

The piperidine-4-carboxylic acid core can be synthesized through various methods, including the reduction of pyridine-4-carboxylic acid.[7] However, for drug discovery purposes, it is more common to start with commercially available piperidine-4-carboxylic acid or its N-protected derivatives.[2][9]

The true power of this scaffold lies in the diverse ways it can be functionalized. The nitrogen atom can be alkylated, acylated, or subjected to reductive amination to introduce a wide variety of substituents. The carboxylic acid can be converted to amides, esters, or reduced to an alcohol, which can then be further functionalized.

Step-by-Step Protocol: Synthesis of a Diverse Amide Library from N-Boc-piperidine-4-carboxylic acid

This protocol outlines a standard and reliable method for generating a library of diverse piperidine-4-carboxamides, a common motif in bioactive molecules.[4]

Objective: To synthesize a library of N-substituted piperidine-4-carboxamides via amide coupling.

Materials:

-

N-Boc-piperidine-4-carboxylic acid

-

A diverse set of primary and secondary amines

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active ester can be monitored by TLC.

-

Amine Addition: To the activated ester solution, add the desired amine (1.1 eq) and DIPEA (2.0 eq). If the amine is a hydrochloride salt, an additional equivalent of DIPEA should be added.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc-piperidine-4-carboxamide.

-

Optional Boc-Deprotection: The Boc protecting group can be removed by dissolving the purified amide in a solution of trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) and stirring at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the free piperidine-4-carboxamide as a TFA salt.

Self-Validation: The success of each step can be validated through standard analytical techniques. The formation of the product can be confirmed by LC-MS, and the purity can be assessed by HPLC. The structure of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Advanced Synthetic Strategies

Beyond simple functionalization, a variety of more advanced synthetic methods can be employed to create highly substituted and stereochemically complex piperidine derivatives.

-

Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct highly functionalized piperidines in a single step from simple starting materials.[14] These reactions are particularly useful for generating large and diverse compound libraries for high-throughput screening.

-

Catalytic C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds on the piperidine ring.[15] This powerful technique allows for the introduction of substituents at positions that are not easily accessible through traditional methods, opening up new areas of chemical space.

-

Dearomatization of Pyridines: The catalytic asymmetric dearomatization of pyridines provides a powerful and stereoselective route to chiral piperidine derivatives.[16][17] This strategy is particularly valuable for the synthesis of enantiomerically pure compounds.

Exploring the Biological Space: Applications in Drug Discovery

Derivatives of piperidine-4-carboxylic acid have been investigated for a wide range of biological activities, highlighting the versatility of this scaffold.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are a major class of drug targets, and piperidine-containing compounds are frequently found to be potent and selective GPCR ligands.[18][19] The rigid piperidine scaffold can effectively mimic the conformation of endogenous ligands, while the diverse substituents can be tailored to achieve high affinity and selectivity for specific receptor subtypes. The ability to modulate the physicochemical properties of piperidine derivatives is also crucial for developing GPCR ligands with desirable pharmacokinetic profiles, including the ability to cross the blood-brain barrier for CNS targets.[18]

Enzyme Inhibitors

The piperidine-4-carboxylic acid scaffold has also been successfully employed in the design of enzyme inhibitors.[20] The carboxylic acid or its amide derivatives can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues. The rest of the molecule can then be elaborated to occupy hydrophobic pockets and further enhance binding affinity. Examples include inhibitors of steroid-5-alpha-reductase, carbonic anhydrase, and secretory glutaminyl cyclase.[20][21][22]

Other Therapeutic Areas

The applications of piperidine-4-carboxylic acid derivatives extend to numerous other therapeutic areas, including:

-

Anticancer agents [4]

-

Antiviral compounds [23]

-

Neuroscience research, including compounds that modulate neurotransmitter systems [9][24][25]

Visualizing the Workflow and Chemical Space

General Workflow for Exploring Piperidine-4-Carboxylic Acid Chemical Space

The following diagram illustrates a typical workflow for the exploration of the chemical space around the piperidine-4-carboxylic acid core.

Caption: A typical workflow for library synthesis and screening using the piperidine-4-carboxylic acid scaffold.

Conceptual Representation of Chemical Space Expansion

The following diagram illustrates how the chemical space around the piperidine-4-carboxylic acid core can be systematically expanded.

Caption: Diversification strategies for expanding the chemical space of the piperidine-4-carboxylic acid scaffold.

Conclusion: A Privileged Scaffold for Future Drug Discovery

Piperidine-4-carboxylic acid and its derivatives represent a highly valuable and versatile scaffold in modern medicinal chemistry. Its inherent modularity, coupled with well-established and emerging synthetic methodologies, provides a robust platform for the exploration of a vast and biologically relevant chemical space. The ability to fine-tune physicochemical properties and control stereochemistry allows for the rational design of drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for novel therapeutics continues to grow, the strategic application of the piperidine-4-carboxylic acid core will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of medicines.

References

-

Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health.

-

A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health.

-

One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Benchchem.

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health.

-

A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications.

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.

-

The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Multicomponent synthesis of highly functionalized piperidines. Taylor & Francis Online.

-

Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Royal Society of Chemistry.

-

A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.

-

Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed.

-

Construction of highly functionalized piperidines by stepwise... ResearchGate.

-

Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate.

-

Synthesis of 4-piperidinecarboxylic acid. PrepChem.com.

-

Piperidine-4-carboxylic Acid. Pipzine Chemicals.

-

4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex.

-

4-Piperidinecarboxylic acid. PubChem.

-

piperidine-4-carboxylic acid. ChemBK.

-

4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.

-

Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.

-

Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.

-

N-BOC-piperidine-4-carboxylic acid. ChemicalBook.

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.

-

Isonipecotic acid. Wikipedia.

-

(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Semantic Scholar.

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

-

4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications.

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.

-

Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][15][16]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.

-

Piperidine-4-carboxylic acid. Apollo Scientific.

-

Special Issue “GPCRs: Ligands and beyond 2022”. PubMed Central.

-

Piperidine-4-carboxylic acid. Sigma-Aldrich.

-

(PDF) Biodiversity2Drugs—Renaissance of exploring nature‐derived peptides for GPCR ligand discovery. ResearchGate.

-

Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central.

-

Piperidine-4-carboxylic acid. Oakwood Chemical.

Sources

- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 6. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Piperidine-4-carboxylic Acid | Properties, Applications, Safety Data & Reliable Supplier in China [pipzine-chem.com]

- 9. nbinno.com [nbinno.com]

- 10. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Special Issue “GPCRs: Ligands and beyond 2022” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. chemimpex.com [chemimpex.com]

- 25. chemimpex.com [chemimpex.com]

Topic: 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride as a Novel Scaffold for CNS Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of effective therapeutics for Central Nervous System (CNS) disorders is one of the most significant challenges in modern medicine, largely due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity.[1] Privileged scaffolds, molecular frameworks that are recurrent in successful drugs, are invaluable tools in this endeavor. The piperidine ring is a quintessential example, forming the core of numerous CNS-active agents.[2][3] This guide introduces 4-Methoxypiperidine-4-carboxylic acid hydrochloride, a conformationally restricted piperidine derivative, as a highly promising scaffold for the next generation of CNS drugs. We will explore its synthesis, key physicochemical attributes that favor CNS penetration, and its strategic application in designing selective modulators for critical CNS targets. This document serves as a technical primer, complete with detailed protocols and mechanistic insights, to empower researchers to leverage this versatile chemical scaffold in their discovery programs.

The Rationale: Why 4-Methoxypiperidine-4-carboxylic Acid?

The ideal CNS drug scaffold must balance several competing properties: sufficient lipophilicity to cross the BBB, yet enough polarity to maintain aqueous solubility and interact with biological targets; structural rigidity to pre-organize substituents for optimal target binding, thereby minimizing the entropic penalty upon binding; and strategically placed functional handles for synthetic elaboration.

This compound excels in this regard.

-

Structural Rigidity: The quaternary carbon at the 4-position locks the piperidine ring in a defined chair conformation. This rigidity reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a specific target.

-

Orthogonal Functional Handles: The scaffold possesses two key points for chemical diversification: the secondary amine (piperidine nitrogen) and the carboxylic acid. These can be modified independently using a vast toolkit of synthetic reactions (e.g., N-alkylation, reductive amination, amide bond formation, esterification), allowing for the systematic exploration of chemical space around the core.

-

Favorable Physicochemical Profile: As a small molecule with balanced polarity, it adheres to the general principles required for BBB penetration.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for CNS Drug Design |

| Molecular Formula | C₇H₁₄ClNO₃ | Low molecular weight is advantageous for BBB penetration.[5] |

| Molecular Weight | 195.65 g/mol | Falls well within the typical range for successful CNS drugs.[5][6] |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | A TPSA < 90 Ų is often correlated with good BBB permeability.[5] |

| Hydrogen Bond Donors | 3 | Contributes to target interaction and solubility.[5] |

| Hydrogen Bond Acceptors | 4 | Provides points for specific interactions with biological targets.[5] |

| pKa Range (Predicted) | 4-10 | The presence of both an acidic (carboxylic acid) and a basic (amine) group allows the molecule to exist as a neutral or charged species at physiological pH, influencing its ability to cross membranes.[4] |

Synthesis and Chemical Elaboration

The utility of a scaffold is directly tied to its synthetic accessibility. This scaffold can be constructed through robust and scalable chemical reactions, making it an attractive starting point for a medicinal chemistry campaign.

Core Synthesis Protocol

A plausible and efficient route to the core scaffold begins with a protected 4-piperidone and proceeds through a Strecker-type reaction, followed by functional group manipulation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1-benzyl-4-amino-4-cyanopiperidine.

-

To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in 7N ammonia in methanol, add ammonium chloride (1.2 eq) followed by potassium cyanide (1.2 eq).

-

Seal the vessel and stir at room temperature for 48 hours. Monitor by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-amino nitrile.

-

-

Step 2: Hydrolysis to 1-benzyl-4-amino-4-carboxypiperidine.

-

Add the crude α-amino nitrile to concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 110°C) for 12-18 hours until the reaction is complete (monitored by LC-MS).

-

Cool the reaction to room temperature and concentrate in vacuo. Adjust the pH of the aqueous residue to ~7 with a suitable base (e.g., NaOH solution) to precipitate the amino acid. Filter and dry the solid.

-

-

Step 3: Methoxylation via Diazotization.

-

Suspend the amino acid from Step 2 in methanol. Cool the suspension to 0°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Then, slowly add concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., dichloromethane). Dry and concentrate the organic extracts.

-

-

Step 4: Deprotection and Salt Formation.

-

Dissolve the product from Step 3 in methanol. Add palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the starting material is consumed.

-

Filter the reaction through Celite®, washing with methanol.

-

To the filtrate, add a solution of HCl in ether or dioxane to precipitate the final product, this compound. Filter and dry the solid.

-

Causality Behind Experimental Choices: The benzyl group is used as a robust protecting group for the piperidine nitrogen that can be easily removed under standard hydrogenolysis conditions in the final step. The Strecker synthesis is a classic, high-yield method for producing α-amino acids from ketones. The harsh acidic hydrolysis is necessary to convert the stable nitrile to a carboxylic acid. Diazotization followed by trapping with methanol is a standard method for converting a primary amine to a methoxy group. Final precipitation as a hydrochloride salt provides a stable, crystalline solid that is easier to handle and weigh than the freebase.

Caption: A generalized workflow for the synthesis of the target scaffold.

Application in CNS Target Modulation

The scaffold's true power is realized upon its derivatization to target specific CNS proteins. The amine and carboxylic acid serve as anchor points to append pharmacophores that can engage with receptors, ion channels, and enzymes.

Strategy: Targeting GPCRs for Psychiatric Disorders

G-Protein Coupled Receptors (GPCRs), such as dopamine and serotonin receptors, are primary targets for treating psychiatric conditions. Ligands for these receptors often require a basic nitrogen atom for a key salt-bridge interaction, and specific aromatic moieties to confer selectivity.

Experimental Protocol: Synthesis of an N-Arylpiperidine Amide Derivative

-

Amide Coupling:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired aniline (e.g., 2,3-dichloroaniline) (1.0 eq) to the mixture.

-

Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS for the formation of the amide intermediate.

-

-

N-Arylation (Buchwald-Hartwig Cross-Coupling):

-

To a microwave vial, add the amide intermediate from Step 1 (1.0 eq), an aryl bromide or iodide (e.g., 1-bromo-4-fluorobenzene) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Add an anhydrous solvent such as toluene or dioxane.

-

Seal the vial and heat in a microwave reactor at 100-140°C for 30-90 minutes.

-

Self-Validation: Monitor for complete consumption of the starting material by LC-MS to ensure the reaction has gone to completion and to identify potential side products.

-

Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the final N-arylpiperidine derivative.

-

Caption: A simplified pathway showing GPCR modulation by a scaffold-derived ligand.

Screening and Assay Development

Once synthesized, derivatives must be evaluated for their biological activity. A tiered screening approach is typically employed.

-

Primary Screening: High-throughput screens (HTS) to identify initial "hits". This could involve radioligand binding assays to determine affinity for the target receptor.[7]

-